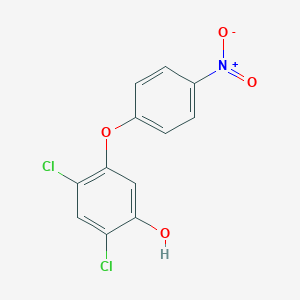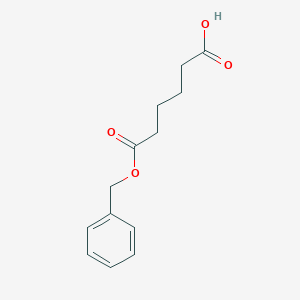
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde, also known as TMDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDCA is a chiral molecule that has a unique structure, making it an interesting subject for scientific research.
Aplicaciones Científicas De Investigación
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amino acids, and other chiral compounds. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been explored for its potential use in the development of new drugs and pharmaceuticals due to its unique structure.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not well understood. However, it has been suggested that (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde may act as a chiral auxiliary in various reactions, facilitating the formation of chiral compounds. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chiral molecule, making it an interesting subject for research in the field of chiral chemistry. However, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has limitations in terms of its stability and reactivity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. One area of research could be the development of new drugs and pharmaceuticals based on the antioxidant and anti-inflammatory properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. Another area of research could be the synthesis of new chiral compounds using (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a building block. Additionally, the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde could be further explored to gain a better understanding of its biological effects. Overall, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown great potential for various applications in scientific research, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with sodium chlorite and acetic acid. The reaction results in the formation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a white solid with a melting point of 46-48°C. The synthesis method is relatively simple and can be performed in a laboratory setting with ease.
Propiedades
Número CAS |
112709-69-0 |
|---|---|
Nombre del producto |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
BWFCUWGVXQIDQS-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
SMILES canónico |
CC1C(OC(O1)(C)C)C=O |
Sinónimos |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
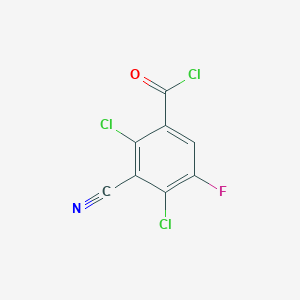
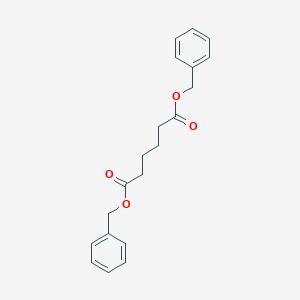
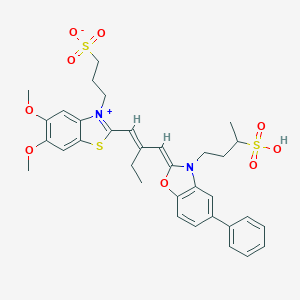
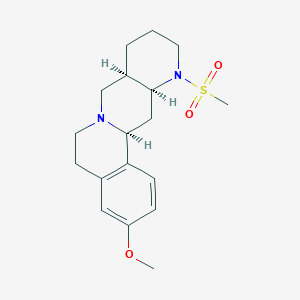
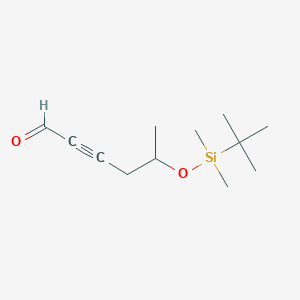
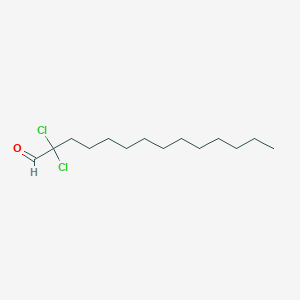
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
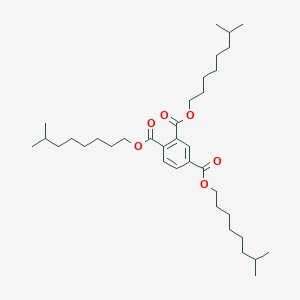
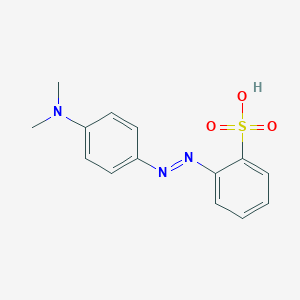
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
